

L-364,918: A Technical Guide to Understanding CCK1 Receptor Function

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For Researchers, Scientists, and Drug Development Professionals

Introduction

L-364,918, also known as devazepide, is a potent, selective, and orally active nonpeptide antagonist of the cholecystokinin 1 (CCK1) receptor.[1] Its high affinity and specificity for the CCK1 receptor over the CCK2 receptor make it an invaluable pharmacological tool for elucidating the diverse physiological roles of CCK1 receptor signaling.[2] This technical guide provides a comprehensive overview of L-364,918, including its pharmacological properties, detailed experimental protocols for its use, and a summary of its application in dissecting CCK1 receptor-mediated signaling pathways.

Cholecystokinin (CCK) is a crucial peptide hormone in the gastrointestinal system and the brain, regulating processes such as pancreatic enzyme secretion, gallbladder contraction, satiety, and gastric emptying.[3][4] These effects are primarily mediated through two G protein-coupled receptors: CCK1 and CCK2.[3] L-364,918's ability to selectively block CCK1 receptors allows researchers to isolate and study the specific functions attributed to this receptor subtype.[2][3]

Pharmacological Profile of L-364,918

The utility of L-364,918 as a research tool is underscored by its impressive potency and selectivity for the CCK1 receptor. This section summarizes the key quantitative data that define its pharmacological profile.



Binding Affinity and Selectivity

L-364,918 exhibits high affinity for the CCK1 receptor, with inhibitory constant (Ki) and half-maximal inhibitory concentration (IC50) values in the picomolar to low nanomolar range. Its selectivity for CCK1 over CCK2 is a critical feature, allowing for precise investigation of CCK1-mediated pathways.

Parameter	Species/Tissue	Value	Receptor Subtype		
IC50	Rat Pancreas	81 pM	CCK1		
IC50	Bovine Gallbladder	45 pM	CCK1		
IC50	Guinea Pig Brain	245 nM	CCK2		
IC50	Human	~5 nM	CCK1		
IC50	Human	>1 µM (low affinity)	CCK2		

Table 1: Binding Affinity of L-364,918 for CCK Receptors.[1][2]

The data clearly illustrate the significantly higher affinity of L-364,918 for the CCK1 receptor across different species compared to the CCK2 receptor.

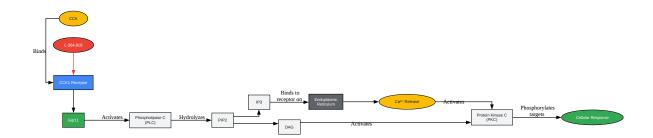
CCK1 Receptor Signaling Pathways

Activation of the CCK1 receptor initiates a cascade of intracellular signaling events. L-364,918 is instrumental in confirming that these pathways are indeed mediated by the CCK1 receptor. The primary signaling pathways include the Gq/11 and Gs protein-coupled pathways.[5][6]

Gq/11-PLC-IP3-Ca2+ Pathway

The canonical signaling pathway for the CCK1 receptor is through the Gq/11 family of G proteins.[5] Upon agonist binding, the receptor activates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][7] IP3 diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytosol.[5][7][8] This increase in intracellular calcium is a hallmark of CCK1 receptor activation and can be effectively blocked by L-364,918.[8]





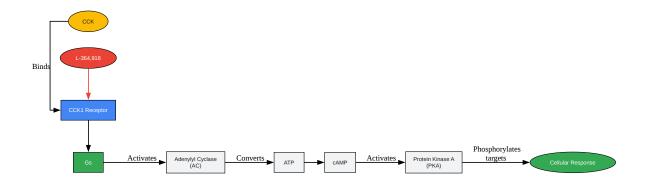
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Caption: Gq/11-PLC-IP3-Ca2+ signaling pathway of the CCK1 receptor.

Gs-cAMP Pathway

In addition to the Gq pathway, the CCK1 receptor can also couple to the stimulatory G protein, Gs.[5][9][10] Activation of Gs leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[5] cAMP then acts as a second messenger to activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response.[5] The contribution of this pathway to the overall physiological effects of CCK can be investigated using L-364,918 to ensure the observed effects are CCK1 receptor-dependent.





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Caption: Gs-cAMP signaling pathway of the CCK1 receptor.

Experimental Protocols

L-364,918 is utilized in a variety of in vitro and in vivo experimental settings to probe CCK1 receptor function. This section provides detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of L-364,918 for the CCK1 receptor by measuring its ability to compete with a radiolabeled ligand.[11][12]

Objective: To determine the inhibitory constant (Ki) of L-364,918 for the CCK1 receptor.

Materials:

Membrane preparations from cells expressing the CCK1 receptor (e.g., rat pancreatic acini).
 [13]

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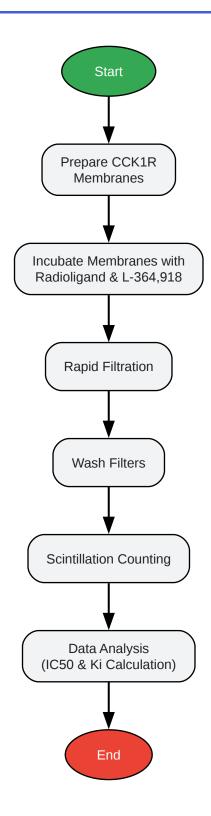
Ð	Radiolabeled CC	K analog	(e.g.,	[1251]]CCK-8).[13]
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- L-364,918.
- Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[11]
- Wash buffer (ice-cold).
- Glass fiber filters.
- Scintillation fluid.
- Scintillation counter.

Procedure:

- Incubate the membrane preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of L-364,918 in the binding buffer.[11][12]
- Allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[11]
- Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.[11]
- Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.[11]
- Measure the radioactivity retained on the filters using a scintillation counter.
- Plot the percentage of specific binding against the logarithm of the L-364,918 concentration to determine the IC50 value.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is
 the concentration of the radioligand and Kd is its dissociation constant.[13]





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Caption: Experimental workflow for a radioligand binding assay.

Intracellular Calcium Mobilization Assay

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This functional assay measures the ability of L-364,918 to block agonist-induced increases in intracellular calcium, a direct consequence of Gq/11 pathway activation.[8][14][15]

Objective: To assess the antagonistic activity of L-364,918 on CCK1 receptor-mediated calcium release.

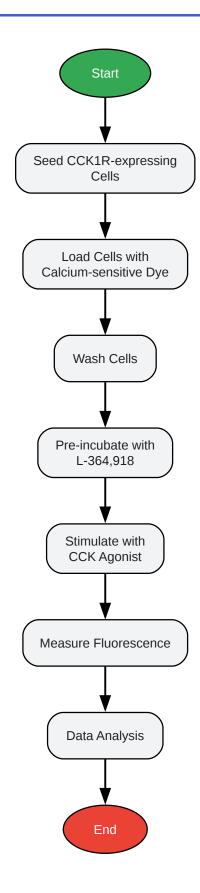
Materials:

- Cells expressing the CCK1 receptor (e.g., CHO-CCK1R cells).[14]
- CCK agonist (e.g., CCK-8).[8]
- L-364,918.
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[14]
- Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
- Fluorometric imaging plate reader or fluorescence microscope.[8][15]

Procedure:

- Seed cells in a multi-well plate and allow them to attach overnight.[14]
- Load the cells with a calcium-sensitive fluorescent dye.[14]
- Wash the cells to remove excess dye.
- Pre-incubate the cells with varying concentrations of L-364,918.
- Stimulate the cells with a fixed concentration of a CCK agonist.
- Measure the change in fluorescence intensity over time using a plate reader or microscope.
 [15]
- The inhibition of the agonist-induced calcium signal by L-364,918 is used to determine its
 potency as an antagonist.





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Caption: Experimental workflow for an intracellular calcium mobilization assay.



In Vivo Studies

L-364,918 is orally active and can be used in animal models to investigate the physiological roles of CCK1 receptors.[16][17] These studies often involve administering L-364,918 to animals and then challenging them with a CCK agonist or a physiological stimulus known to release endogenous CCK.

Example Application: Investigating the role of CCK1 receptors in gastric emptying.[17]

Procedure:

- Administer L-364,918 or a vehicle control to a cohort of animals (e.g., rats) via oral gavage.
- After a set pre-treatment time, administer a test meal containing a non-absorbable marker.
- At a predetermined time point, euthanize the animals and collect the stomach contents.
- Measure the amount of the marker remaining in the stomach to determine the rate of gastric emptying.
- A reversal of CCK-induced delay in gastric emptying by L-364,918 would indicate the involvement of CCK1 receptors.[17]

Conclusion

L-364,918 is an indispensable tool for researchers in the fields of pharmacology, physiology, and drug development. Its high potency and selectivity for the CCK1 receptor enable the precise dissection of the signaling pathways and physiological functions mediated by this receptor. The experimental protocols outlined in this guide provide a framework for utilizing L-364,918 to further our understanding of CCK1 receptor biology and its potential as a therapeutic target.

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